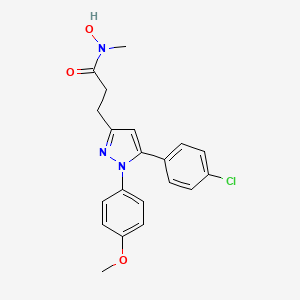


















|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[N:11]=[C:10]([CH2:21][CH2:22][C:23](O)=[O:24])[CH:9]=2)=[CH:4][CH:3]=1.OS(O)(=O)=O.CC[O-].[Na+].Cl.[CH3:36][NH:37][OH:38].[OH-].[Na+]>CCCCCC.C(Cl)Cl.C(O)(=O)C.O.CO.CCOC(C)=O.C(O)C>[CH3:36][N:37]([OH:38])[C:23]([CH2:22][CH2:21][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:12]([C:13]2[CH:14]=[CH:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=2)[N:11]=1)=[O:24] |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
37.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNO
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An oven dried 300 mL 3-necked round bottomed flask
|
|
Type
|
CUSTOM
|
|
Details
|
was equipped with a magnetic stirring bar, argon inlet
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was then removed from the ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
the argon inlet and drying tube
|
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
|
Type
|
CUSTOM
|
|
Details
|
the flask was equipped with a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was fitted with a short path distillation apparatus and ethanol
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off (70 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was then re-equipped with a drying tube and argon inlet
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 18 hours at ambient temperature
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was placed in an ice-water bath
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated dropwise with
|
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was then treated
|
|
Type
|
DISTILLATION
|
|
Details
|
with additional distilled water (5 mL) where upon solid
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate out
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was then equipped with a short path distillation apparatus, and approximately 27 mL of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed (80 mm of Hg vacuum at 30-35° C.)
|
|
Type
|
STIRRING
|
|
Details
|
to stir
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling from an ice-water bath for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
the solid product was washed with ice-cold
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
CUSTOM
|
|
Details
|
dried for 18 hours at 60° C. under vacuum
|
|
Duration
|
18 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)CCC=1C=C(N(N1)C=2C=CC(=CC2)OC)C=3C=CC(=CC3)Cl)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.51 g | |
| YIELD: PERCENTYIELD | 87.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |